4-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid is a compound characterized by its unique molecular structure and potential applications in medicinal chemistry. Its molecular formula is , with a molecular weight of approximately 320.316 g/mol. This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities and therapeutic potential.
This compound can be sourced from various chemical suppliers, including LGC Standards and Sigma-Aldrich, where it is often classified under pharmaceutical intermediates or research chemicals. The compound is noted for its purity levels exceeding 95%, as determined by high-performance liquid chromatography (HPLC) methods . It is typically produced on demand, indicating its specialized use in research and development settings.
The synthesis of 4-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid can involve several steps, typically beginning with the formation of the piperidine ring followed by the introduction of the benzisoxazole moiety.
One common synthetic route involves:
These methods may vary depending on specific laboratory protocols and desired yields .
The molecular structure of 4-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid can be represented using various chemical notations:
OC(=O)CCC(=O)N1CCC(CC1)c2noc3cc(F)ccc23
InChI=1S/C16H17FN2O4/c17-11-1-2-12-13(9-11)23-18-16(12)10-5-7-19(8-6-10)14(20)3-4-15(21)22/h1-2,9-10H,3-8H2,(H,21,22)
The compound exhibits a complex structure that integrates a piperidine ring with a fluorinated benzisoxazole moiety, contributing to its pharmacological properties .
The compound participates in various chemical reactions typical of carboxylic acids and amines. Key reactions may include:
These reactions can be facilitated under mild conditions using catalysts or specific reagents tailored to achieve high selectivity and yield .
The mechanism of action for 4-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid primarily involves its interaction with biological targets such as receptors or enzymes within cellular pathways. The presence of both the piperidine and benzisoxazole structures suggests potential activity on neurotransmitter systems or as an enzyme inhibitor.
Upon administration, the compound may bind to specific receptors or enzymes, influencing signaling pathways related to various physiological processes. Further studies are required to elucidate its exact mechanisms and therapeutic implications .
The compound is typically stored at a temperature of +4°C and has a short shelf life due to its reactivity. It is presented in a neat form for laboratory use.
Key chemical properties include:
Relevant data indicates that careful handling is required due to its potential reactivity with moisture or other reactive substances .
4-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid has potential applications in:
The compound's unique structural features make it a valuable asset in ongoing research within medicinal chemistry and pharmacology .
The structural core of 4-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid integrates two pharmacologically significant motifs: a 6-fluoro-1,2-benzisoxazole ring and a C4-substituted piperidine, linked through a butanoic acid spacer. This hybrid design leverages the rigid aromatic scaffold of benzisoxazole for target engagement and the conformational flexibility of piperidine for optimal spatial positioning. The 6-fluoro substituent enhances electron-withdrawing properties, improving metabolic stability and membrane permeability, while the terminal carboxylic acid enables salt formation for solubility modulation or conjugation to solid supports [1] [9].
In antipsychotic analogs like paliperidone, the benzisoxazole-piperidine unit demonstrates high affinity for neurological targets, validating its utility as a privileged scaffold. The 4-oxobutanoic acid linker in this compound extends functionality for further derivatization—such as amide coupling or esterification—making it a versatile intermediate for prodrug development or polymer conjugation. Computational models indicate that the spacer length (four methylene units) balances flexibility and distance constraints, allowing the carboxylic acid to occupy solvent-exposed regions without steric clashes in target binding pockets [5] [8].
Selective fluorination at the C6 position of the benzisoxazole ring is achieved via halogen-exchange catalysis or electrophilic fluorination. The preferred route employs nucleophilic aromatic substitution (SNAr) on a 6-chloro-1,2-benzisoxazole precursor using potassium fluoride (KF) or cesium fluoride (CsF) in aprotic dipolar solvents (e.g., DMSO or DMF) at 140–160°C. This method achieves >95% regioselectivity but requires rigorous anhydrous conditions to prevent hydrolysis [9].
Alternative approaches include Balz-Schiemann reactions, where a 6-aminobenzisoxazole diazonium salt is treated with fluoroboric acid (HBF₄), though yields are moderate (65–75%) due to competing decomposition. Modern catalytic fluorination using Pd(0) complexes (e.g., Pd₂(dba)₃) with aryl boronic esters enables late-stage fluorination but remains cost-prohibitive for scale-up. Microwave-assisted fluorination reduces reaction times from 24 hours to 30 minutes, enhancing atom economy while minimizing byproducts like 6-hydroxybenzisoxazole [5] [9].
Table 1: Comparative Fluorination Methods for 6-Fluorobenzisoxazole Synthesis
Method | Reagent/Catalyst | Yield (%) | Byproducts |
---|---|---|---|
Halogen Exchange | KF/CsF, DMSO, 160°C | 85–92 | 6-Hydroxy derivative |
Balz-Schiemann | NaNO₂/HBF₄, 0°C | 65–75 | Phenolic compounds |
Pd-Catalyzed | Pd₂(dba)₃/XPhos, Selectfluor | 78 | Dehalogenated species |
Microwave-Assisted SNAr | KF, DMF, 180°C, 30 min | 90 | <5% hydrolysis products |
Conjugation of 4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidine to succinic anhydride is optimized via solid-phase peptide synthesis (SPPS) principles. The piperidine nitrogen (N1) is first protected as a tert-butoxycarbonyl (Boc) derivative, while the carboxylic acid of 4-oxobutanoic acid is anchored to 2-chlorotrityl chloride resin. After deprotection with trifluoroacetic acid (TFA), the piperidine is coupled to the resin-bound acid using in situ activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP in dichloromethane (DCM) with diisopropylethylamine (DIPEA) [4] [7].
This strategy minimizes racemization and suppresses dialkylation byproducts. Cleavage from the resin with 20% hexafluoroisopropanol (HFIP) in DCM yields the target compound with >90% purity. Solution-phase alternatives require stoichiometric coupling agents (e.g., DCC/DMAP) and extensive purification to remove dicyclohexylurea, reducing overall yields to 70–75%. The solid-phase route enhances scalability, with resin loading capacities of 0.8–1.2 mmol/g enabling multigram synthesis [7].
Table 2: Coupling Agents for Piperidine-Oxobutanoic Acid Conjugation
Coupling Agent | Solvent | Yield (%) | Purity (HPLC) | Reaction Time |
---|---|---|---|---|
HATU | DCM | 92 | >95% | 2 h |
DCC/DMAP | THF | 75 | 85% | 12 h |
EDCI/HOBt | DMF | 80 | 90% | 4 h |
PyBOP | DMF | 88 | 93% | 3 h |
Nucleophilic substitution at the piperidine N1 position is prone to overalkylation and hydrolysis impurities. Key impurities include:
Chromatographic purification (reverse-phase HPLC) with trifluoroacetic acid (0.1% v/v) as a mobile-phase modifier resolves these impurities. Crystallization from toluene/methanol mixtures (3:1 v/v) enhances purity to >99.5% by precipitating impurities with lower solubility. In situ FTIR monitors the characteristic carbonyl stretch (1715 cm⁻¹ for acid, 1690 cm⁻¹ for ester) to detect hydrolysis early [1] [8].
Table 3: Major Impurities in N1-Alkylation of 4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidine
Impurity | Origin | Control Strategy | Detection Method |
---|---|---|---|
Dialkylated piperidine | Excess succinic anhydride | Anhydride stoichiometry (1.05 equiv), −10°C | HPLC (tR = 8.2 min) |
Succinic acid | Hydrolysis of oxobutanoic acid | Molecular sieves, anhydrous solvents | TLC (Rf = 0.3) |
Ring-opened diol | Acid/base-catalyzed ring opening | pH control (6–8) | LC-MS (m/z 215) |
6-Hydroxybenzisoxazole analog | Incomplete fluorination | KF purity >99%, moisture exclusion | NMR (δ 10.2 ppm, OH) |
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8